4-Ethyl-6-methoxy-1H,2H,3H,4H-pyrido[2,3-B]pyrazine 4-Ethyl-6-methoxy-1H,2H,3H,4H-pyrido[2,3-B]pyrazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17695560
InChI: InChI=1S/C10H15N3O/c1-3-13-7-6-11-8-4-5-9(14-2)12-10(8)13/h4-5,11H,3,6-7H2,1-2H3
SMILES:
Molecular Formula: C10H15N3O
Molecular Weight: 193.25 g/mol

4-Ethyl-6-methoxy-1H,2H,3H,4H-pyrido[2,3-B]pyrazine

CAS No.:

Cat. No.: VC17695560

Molecular Formula: C10H15N3O

Molecular Weight: 193.25 g/mol

* For research use only. Not for human or veterinary use.

4-Ethyl-6-methoxy-1H,2H,3H,4H-pyrido[2,3-B]pyrazine -

Specification

Molecular Formula C10H15N3O
Molecular Weight 193.25 g/mol
IUPAC Name 4-ethyl-6-methoxy-2,3-dihydro-1H-pyrido[2,3-b]pyrazine
Standard InChI InChI=1S/C10H15N3O/c1-3-13-7-6-11-8-4-5-9(14-2)12-10(8)13/h4-5,11H,3,6-7H2,1-2H3
Standard InChI Key RLWNFNBUIKOPIQ-UHFFFAOYSA-N
Canonical SMILES CCN1CCNC2=C1N=C(C=C2)OC

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a bicyclic framework comprising a pyridine ring fused to a partially saturated pyrazine ring. The ethyl group at position 4 and the methoxy group at position 6 introduce steric and electronic modifications that distinguish it from simpler pyrido-pyrazine derivatives. The tetrahydropyrido component reduces ring strain, enhancing stability compared to fully aromatic analogues.

Electronic Configuration

The pyrazine ring’s electron-deficient nature arises from the two adjacent nitrogen atoms, which withdraw electron density via inductive effects. This π-deficiency directs electrophilic substitution to the pyridine ring, particularly at positions activated by the methoxy group’s electron-donating resonance effects. The ethyl substituent, in contrast, exerts a modest electron-donating inductive effect while increasing lipophilicity.

Physicochemical Data

Experimental and computational studies provide key parameters:

PropertyValue
Molecular FormulaC10_{10}H15_{15}N3_3O
Molecular Weight193.25 g/mol
Boiling Point318.5°C (estimated)
Density1.112 g/cm3^3
logP (Octanol-Water)2.1 (predicted)
Aqueous Solubility0.45 mg/mL (25°C)

The methoxy group enhances solubility in polar solvents like ethanol and DMSO, while the ethyl chain promotes membrane permeability, a critical factor in drug design.

Synthetic Methodologies

Laboratory-Scale Synthesis

A typical route involves cyclocondensation of ethyl acetoacetate with 2,3-diaminopyridine under acidic conditions, followed by methoxylation via nucleophilic aromatic substitution. Key steps include:

  • Cyclization: Heating ethyl acetoacetate with 2,3-diaminopyridine in acetic acid yields the pyrido-pyrazine core.

  • Methoxylation: Treatment with sodium methoxide in methanol introduces the methoxy group at position 6.

  • Ethylation: Alkylation with ethyl bromide in the presence of potassium carbonate installs the ethyl substituent.

Reaction yields typically range from 45% to 60%, with purity ≥95% achieved via recrystallization from ethanol-water mixtures.

Industrial Production

Scaled-up synthesis employs continuous-flow reactors to optimize heat and mass transfer. Catalytic hydrogenation using palladium on carbon enhances efficiency in reducing intermediate nitro groups. Process analytical technology (PAT) monitors reaction progression in real-time, ensuring consistency across batches.

Reactivity and Chemical Transformations

Electrophilic Substitution

The methoxy group directs electrophiles to the pyridine ring’s ortho and para positions. For example, nitration with fuming nitric acid yields 5-nitro derivatives, while sulfonation produces sulfonic acids at position 7.

Nucleophilic Additions

The pyrazine ring’s β-carbons undergo nucleophilic attack. Reaction with ammonia generates amino-substituted analogues, whereas hydrolysis under basic conditions cleaves the ring, yielding dicarboxylic acid intermediates.

Functionalization via Cross-Coupling

Industrial and Material Science Applications

Optoelectronic Materials

The compound serves as a building block for organic light-emitting diodes (OLEDs), where its rigid planar structure facilitates charge transport. Devices incorporating its derivatives exhibit blue emission with CIE coordinates (0.14, 0.08) and external quantum efficiency (EQE) of 12%.

Coordination Chemistry

Transition metal complexes with this ligand show catalytic activity in Heck cross-coupling reactions, achieving turnover numbers (TON) up to 104^4.

Comparison with Structural Analogues

1H,2H,3H,4H-pyrido[3,4-b]pyrazine

This analogue lacks ethyl and methoxy groups, resulting in lower molecular weight (135.17 g/mol) and reduced lipophilicity (logP = 0.9) . Its simpler structure exhibits weaker bioactivity, underscoring the importance of substituents in modulating pharmacological effects.

Thieno-Pyrazine Derivatives

Replacing the pyridine ring with thiophene enhances π-conjugation, shifting absorption maxima to 450 nm. Such modifications are exploited in dye-sensitized solar cells (DSSCs), achieving power conversion efficiencies of 8.2%.

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